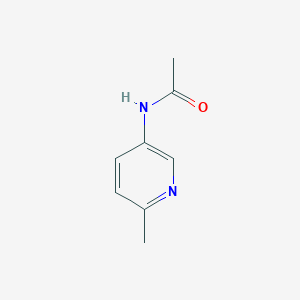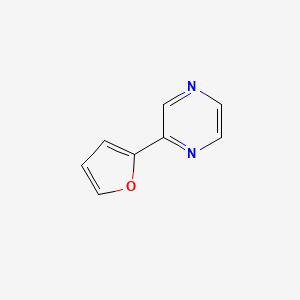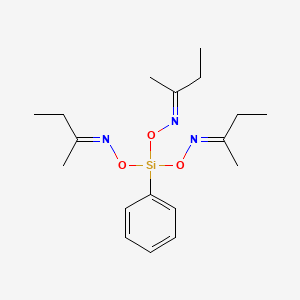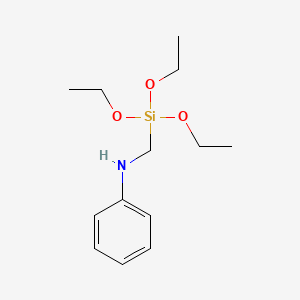![molecular formula C14H10O4S2 B3069286 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 343228-20-6](/img/structure/B3069286.png)
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Vue d'ensemble
Description
Dimercaprol, also known as British anti-Lewisite (BAL), is a medication used to treat toxic exposure to arsenic, mercury, gold, and lead . It is in the chelating class of drugs .
Synthesis Analysis
Dimercaprol was developed by Sir Rudolph Albert Peters’ group at the University of Oxford, UK, as an antidote to lewisite, the arsenical chemical weapon used during World War II .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Dimercaprol has the molecular formula C3H8OS2 .Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions, including Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. Chemical properties describe the characteristic ability of a substance to react to form new substances . For example, dimercaprol has a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
Surface Functionalization of Nanoparticles
This compound can be used for the surface functionalization of nanoparticles, particularly silver nanoparticles . The functionalized silver nanoparticles showed high antibacterial activity against both Gram-positive and Gram-negative bacteria . They also inhibited the growth of MCF-7 cancer cells in a dose-dependent manner .
Improved Intracellular Uptake
The compound can improve the intracellular uptake of nanoparticles . This is particularly useful in drug delivery systems where nanoparticles are used to deliver drugs directly to the cells.
Biocompatibility
The compound contributes to the biocompatibility of nanoparticles . This means that the nanoparticles are less likely to be rejected by the body, making them more effective for medical applications.
Anticancer Properties
The compound has shown potential anticancer properties . In particular, it was found to inhibit the proliferation of cancer cell lines .
Complex Formation with Metal Ions
The compound forms stable complexes with a wide range of metal ions . This property has attracted attention in the field of radiopharmacy .
Treatment of Heavy Metal Intoxications
The compound’s ability to form complex compounds with various metals is used in the treatment of heavy metal intoxications .
Radiopharmacy
The compound has found its use in nuclear medicine as a suitable ligand for the preparation of radiopharmaceuticals . It forms complex compounds with various radioisotopes, which are used in clinical practice .
Nanoparticles Preparation
The compound is used as a surface modifier agent in the preparation of nanoparticles . This helps to improve the stability and functionality of the nanoparticles.
Mécanisme D'action
Target of Action
The primary targets of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid are heavy metals such as arsenic, gold, and mercury . These heavy metals are toxic to the body and can cause various health problems. The compound acts as a chelating agent, binding to these metals and forming complexes .
Mode of Action
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid interacts with its targets by forming covalent bonds with the heavy metals . This interaction results in the formation of stable, water-soluble complexes that can be excreted from the body, thereby reducing the concentration of the toxic metals .
Biochemical Pathways
The compound affects the biochemical pathways involved in heavy metal detoxification . By binding to the heavy metals, it prevents them from interacting with other molecules in the body and disrupting normal cellular processes .
Pharmacokinetics
The compound’s ability to form water-soluble complexes with heavy metals likely enhances its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of heavy metal concentrations in the body . This can alleviate symptoms of heavy metal poisoning and prevent further damage to cells and tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid. For instance, the presence of other substances that can bind to the compound may affect its ability to chelate heavy metals . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-carboxy-3-sulfanylphenyl)-2-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-3-1-7(5-11(9)19)8-2-4-10(14(17)18)12(20)6-8/h1-6,19-20H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVWIXQVNGAZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S)S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)






